molecular formula C11H8N2OS2 B14382707 2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 88038-47-5

2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14382707
CAS No.: 88038-47-5
M. Wt: 248.3 g/mol
InChI Key: WSSJLGCSZNRTHG-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a benzothiophene moiety fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazine ring can yield thiadiazolidines.

    Substitution: Electrophilic substitution reactions can occur on the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazolidines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to the presence of both benzothiophene and thiadiazine rings, which confer distinct chemical and physical properties

Properties

CAS No.

88038-47-5

Molecular Formula

C11H8N2OS2

Molecular Weight

248.3 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C11H8N2OS2/c14-10-6-16-11(13-12-10)8-5-15-9-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,14)

InChI Key

WSSJLGCSZNRTHG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN=C(S1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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